![molecular formula C14H19FN4O2 B12443547 N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that features a fluorophenyl group and a piperazine moiety. Compounds with these structural elements are often explored for their potential pharmacological activities, including applications in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with an appropriate acylating agent to form an intermediate.
Introduction of the Piperazine Moiety: The intermediate is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.
Final Coupling: The resulting compound is coupled with ethanediamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety may play a role in binding to these targets, while the fluorophenyl group can influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
- N-(4-bromophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
- N-(4-methylphenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide
Uniqueness
N-(4-fluorophenyl)-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Propiedades
Fórmula molecular |
C14H19FN4O2 |
|---|---|
Peso molecular |
294.32 g/mol |
Nombre IUPAC |
N'-(4-fluorophenyl)-N-(2-piperazin-1-ylethyl)oxamide |
InChI |
InChI=1S/C14H19FN4O2/c15-11-1-3-12(4-2-11)18-14(21)13(20)17-7-10-19-8-5-16-6-9-19/h1-4,16H,5-10H2,(H,17,20)(H,18,21) |
Clave InChI |
LYPHWTRZRQEVLC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



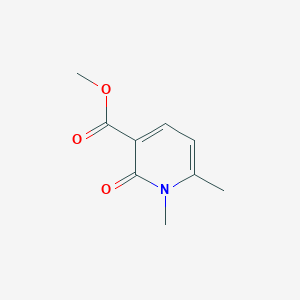
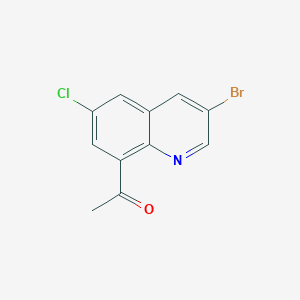
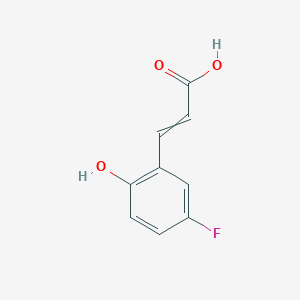
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
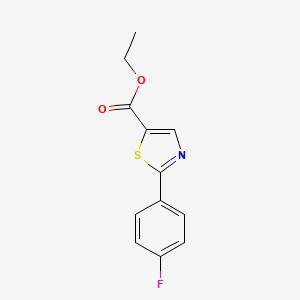
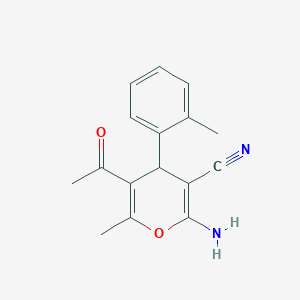
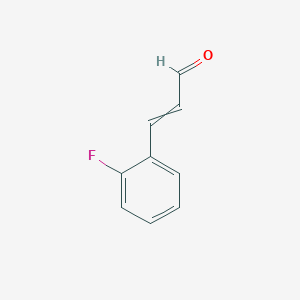
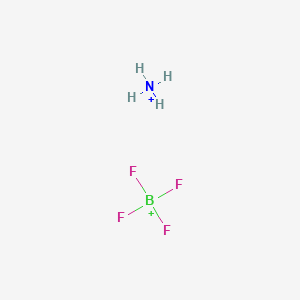
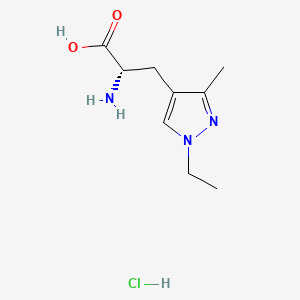
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
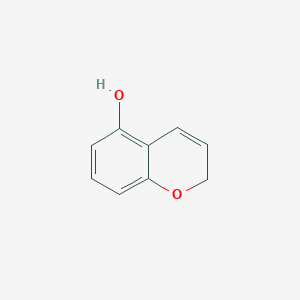
![[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
